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Arietin

Cat. No.: B1578194
Attention: For research use only. Not for human or veterinary use.
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Description

Arietin is a bioactive lectin protein purified from Cicer arietinum (chickpea), provided for life science research. Studies on similar chickpea-derived proteins have demonstrated significant antifungal activity against a range of human pathogenic fungi, including Candida krusei , Candida tropicalis , and Candida parapsilosis , with investigated Minimum Inhibitory Concentration (MIC) values in the range of 1.56 to 12.5 µg/mL. The proposed mechanism of action involves binding to fungal cell membranes, inducing bleb-like surface changes, and causing cell wall disruption, leading to cell death. This protein is also noted for its antiproliferative properties in biomedical research. In vitro investigations have shown that related proteins can inhibit cell proliferation in human oral carcinoma cells while exhibiting no toxic effects on normal human peripheral blood mononuclear cells even at high concentrations. This compound is intended for research applications in microbiology, cell biology, and oncology. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antifungal

sequence

GVGYKVVVTTTAAADDDDVV

Origin of Product

United States

Arietin Disintegrin Like Peptide from Bitis Arietans Venom

Molecular Mechanisms of Action in Hemostasis Research

Arietin (B1179650) exerts its effects on hemostasis primarily through its interaction with platelet surface receptors, interfering with platelet aggregation. nih.govcapes.gov.brmdpi.com Its mechanism of action is centered around the disruption of fibrinogen binding to activated platelets. nih.govcapes.gov.br

Interactions with Platelet Surface Receptors (e.g., Glycoprotein (B1211001) IIb-IIIa Complex)

This compound primarily targets the platelet membrane glycoprotein IIb-IIIa complex (GPIIb-IIIa), also known as integrin αIIbβ3. nih.govcapes.gov.brtandfonline.comnih.gov This integrin receptor is crucial for platelet aggregation, serving as the binding site for fibrinogen, which forms bridges between activated platelets. nih.govjci.org this compound, being an RGD-containing peptide, binds to the GPIIb-IIIa complex, thereby blocking the access of fibrinogen to its binding sites. nih.govcapes.gov.brtandfonline.com Studies using 125I-labeled this compound have shown that it binds to platelets in a saturable manner. nih.govcapes.gov.br The binding sites of this compound appear to be located at or near the GPIIb-IIIa complex. nih.govcapes.gov.br

Platelet State Kd (M) Binding Sites per Platelet
Unstimulated Platelets 3.4 x 10⁻⁷ 46,904
ADP-Stimulated Platelets 3.4 x 10⁻⁸ 48,958
Elastase-Treated Platelets 6.5 x 10⁻⁸ 34,817

Studies have demonstrated that Arg-Gly-Asp-Ser (RGDS) and other RGD-containing peptides, as well as monoclonal antibodies raised against the GPIIb-IIIa complex, can inhibit the binding of this compound to activated platelets, further supporting its interaction with this receptor. nih.govcapes.gov.br

Dynamics of Fibrinogen Binding Inhibition

This compound inhibits the binding of fibrinogen to ADP-stimulated platelets in a competitive manner. nih.govcapes.gov.br This competitive inhibition indicates that this compound and fibrinogen share overlapping binding sites on the GPIIb-IIIa complex. nih.govcapes.gov.br The inhibition of fibrinogen binding by this compound directly interferes with the formation of platelet aggregates, which is a critical step in hemostasis and thrombosis. nih.govcapes.gov.brnih.gov The IC50 value for this compound's inhibition of 125I-fibrinogen binding to ADP-stimulated platelets has been reported as 1.1 x 10⁻⁷ M. nih.govcapes.gov.br

Investigation of Intracellular Signaling Pathways (e.g., Calcium Mobilization)

Research has also investigated the effects of this compound on intracellular signaling pathways within platelets, particularly calcium mobilization. Studies have shown that this compound has no significant effect on the intracellular mobilization of Ca²⁺ in platelets stimulated by thrombin. nih.govcapes.gov.br This suggests that this compound's primary mechanism of action is focused on the extracellular interaction with GPIIb-IIIa and the subsequent inhibition of fibrinogen binding, rather than directly influencing intracellular calcium release. nih.govcapes.gov.brreumatologiaclinica.orgnih.govfrontiersin.orgmdpi.com

Comparative Molecular Interaction Studies with Other RGD-Containing Disintegrins (e.g., Trigramin (B1166263), Rhodostomin)

This compound belongs to a family of RGD-containing disintegrins found in snake venoms, and comparative studies with other members like trigramin and rhodostomin have been conducted. nih.govcapes.gov.brtandfonline.comresearchgate.netkingsnake.comoup.comcapes.gov.brudel.edu These studies have revealed that the binding sites of this compound on platelets overlap with those of trigramin and rhodostomin, as well as with monoclonal antibodies targeting the GPIIb-IIIa complex. nih.govcapes.gov.br This overlap in binding sites underscores the common mechanism of action among these RGD-containing disintegrins in targeting the GPIIb-IIIa receptor to inhibit platelet aggregation. nih.govcapes.gov.brtandfonline.com While they share a common target, there can be differences in their potency and specificity towards various integrins. researchgate.netoup.comudel.edumdpi.commdpi.com

Recombinant Production and Engineered Analogues for Mechanistic Studies

Recombinant production techniques are widely used to obtain sufficient quantities of peptides and proteins for detailed structural and functional studies, as well as to engineer analogues with modified properties. nih.govskyfox.couq.edu.au While specific details on the recombinant production of this compound were not extensively found in the provided search results, the cloning and sequence analysis of a disintegrin-like transcript (BA-5A) from a Bitis arietans venom gland cDNA library have been reported, indicating the potential for recombinant expression of Bitis arietans disintegrins. nih.gov Engineered analogues of disintegrins, often involving modifications to the RGD motif or surrounding sequences, are generated to investigate the structure-activity relationships and to develop potential therapeutic agents with altered binding affinities or specificities. udel.edumdpi.comnih.govuq.edu.au These engineered analogues are valuable tools for dissecting the molecular mechanisms of action of disintegrins and their interactions with integrin receptors.

Development of Expression Systems for Recombinant this compound

The purification of disintegrins, including this compound, directly from snake venom is often a laborious process that yields limited quantities and can result in mixtures of different toxins nih.gov. To overcome these limitations and facilitate research into their activity and structure-function relationships, the production of disintegrins in recombinant form is crucial nih.gov.

Heterologous expression systems have been widely employed for producing recombinant disintegrins. The choice of host system is a critical initial step, influenced by the characteristics of the protein and available laboratory resources nih.gov. Escherichia coli (E. coli) is a commonly used host due to its well-characterized genetics, ease of manipulation, and established tools for gene cloning and expression nih.gov.

Various plasmid vectors have been adopted to improve the expression levels and solubility of recombinant proteins, including disintegrins nih.gov. For instance, GST expression vectors, such as the pGEX series, have been utilized to produce recombinant disintegrins as fusion proteins with a GST-tag, which can aid in proper folding and solubility nih.gov. Several disintegrins, including bitistatin (also known as this compound), have been successfully expressed using GST-tag fusions nih.gov.

Producing functional recombinant disintegrins with their native disulfide bonds can be challenging google.com. Disintegrins are cysteine-rich proteins with complex folding patterns stabilized by multiple disulfide bonds google.com. Strategies to enhance the yield and activity of recombinant proteins with disulfide bridges in expression systems have been explored google.com. While the crystal structure of native this compound has not been elucidated, its folding pattern is presumed to be complex, similar to other viperid dimeric disintegrins google.com.

Site-Directed Mutagenesis and Functional Analysis of Key Motifs (e.g., RGD motif)

Site-directed mutagenesis (SDM) is a powerful technique used to introduce specific, targeted changes into a DNA sequence, allowing researchers to study the impact of these alterations on protein activity neb.com. This method is particularly valuable for investigating the functional importance of specific amino acid residues or motifs within a protein, such as the RGD sequence in this compound neb.comnih.gov.

The RGD motif is a prevalent peptide sequence found in many extracellular matrix proteins and is recognized by integrin receptors, mediating cell adhesion wikipedia.org. In the context of disintegrins like this compound, the RGD motif is critical for binding to integrins, specifically the αIIbβ3 integrin on platelets, thereby inhibiting platelet aggregation nih.govcapes.gov.brnih.gov.

Studies involving site-directed mutagenesis of the RGD motif in disintegrins have confirmed its essential role in their biological activity nih.govcapes.gov.br. By altering the amino acids within or flanking the RGD sequence, researchers can analyze the effect on integrin binding affinity and subsequent functional outcomes, such as the inhibition of platelet aggregation. For example, the presence of the RGD sequence in this compound is considered essential for its biological activity nih.govcapes.gov.br. Competitive binding studies using peptides like Arg-Gly-Asp-Ser (RGDS) have demonstrated competitive inhibition of 125I-arietin binding to activated platelets, further highlighting the importance of the RGD motif nih.govcapes.gov.br.

Mutagenesis studies on other proteins containing RGD motifs, such as the E protein of flaviviruses, have shown that substitutions at the aspartic acid residue within the RGD sequence can alter cell tropism, virus entry, and virulence, underscoring the functional significance of this motif in different biological contexts nih.gov.

Peptide Synthesis and Design of this compound Analogues for Mechanistic Probes

Peptide synthesis is a fundamental process for creating peptides, either mimicking natural sequences or designing novel structures with tailored properties openaccessjournals.com. This is crucial for developing mechanistic probes to understand the interaction of proteins like this compound with their targets openaccessjournals.com. The two primary methods for peptide synthesis are solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) openaccessjournals.combachem.com.

SPPS involves the sequential addition of amino acids to a solid support, allowing for the synthesis of peptides with high purity and enabling automation, which is suitable for longer or complex sequences openaccessjournals.combachem.com. LPPS, based on traditional solution-phase chemistry, involves adding amino acids in solution and is generally more suitable for shorter peptides due to purification challenges openaccessjournals.combachem.com.

The design and synthesis of this compound analogues, which are modified versions of the original peptide, are valuable for probing the molecular mechanisms of its action researchgate.net. By systematically altering specific amino acids or incorporating non-proteinogenic amino acids, researchers can investigate the contribution of different parts of the peptide sequence and structure to its binding affinity, specificity for different integrins, and antiplatelet activity researchgate.netrsc.org.

Analogues can be designed to have enhanced or altered properties compared to the native this compound, providing insights into the structural determinants of its function. These synthetic peptides serve as powerful tools to dissect the complex interactions between disintegrins and integrin receptors, helping to elucidate the precise binding sites and conformational requirements for activity researchgate.net. This approach has been used to study other peptides and their interactions with receptors, revealing specific interaction sites and the importance of certain residues for effective folding and activity researchgate.net.

Arietin Antifungal Peptide from Cicer Arietinum L.

Botanical Origin and Context within Plant Defense Systems

Cicer arietinum L. is an annual herbaceous legume belonging to the family Leguminosae (Fabaceae). It is the sole cultivated species within the genus Cicer. Chickpeas are a significant global pulse crop, valued for their nutritional content, including a high percentage of protein. The common name "chickpea" is derived from the genus name Cicer, and the species name arietinum is thought to originate from the similarity of the seed shape to the head of a ram (aries in Latin).

Plants have evolved intricate defense systems to protect themselves against various pathogens, including fungi. These defenses involve both pre-existing physical and chemical barriers and induced responses triggered upon pathogen recognition. Within this context, antimicrobial peptides (AMPs) play a crucial role as components of the plant's innate immunity. These peptides can directly inhibit the growth of pathogens or modulate the plant's defense signaling pathways. Arietin (B1179650), as an antifungal peptide from chickpea seeds, is considered a part of this plant defense arsenal. Along with other peptides and proteins like cicerin (B1577487) and cicerarin (B1577488), this compound contributes to the chickpea's ability to resist fungal infections. Chickpea seed proteins have been documented for their potential role in various biological activities, including antifungal effects.

Research Methodologies for Extraction and Isolation from Plant Matrix

The isolation of bioactive peptides like this compound from complex plant matrices such as chickpea seeds requires specific extraction and purification strategies. The goal is to efficiently release the peptides from the cellular structure and separate them from other plant compounds while preserving their biological activity.

Optimized Solvent-Based Extraction Protocols

Solvent-based extraction is a common initial step to recover compounds from plant materials. The efficiency of this process is significantly influenced by the choice of solvent, temperature, time, and solvent-to-matrix ratio. For the extraction of peptides and proteins from chickpea seeds, various methods have been employed. One approach involves using aqueous solutions, often at alkaline pH, to solubilize proteins from defatted chickpea flour. For instance, dispersions of defatted chickpea flour in distilled water with the pH adjusted to 9 using 0.1 N NaOH have been used for protein extraction. This alkaline extraction method is considered effective for recovering protein from food legumes. Following extraction, centrifugation is typically used to separate the liquid extract containing the solubilized proteins and peptides from the solid plant residue. The extraction and centrifugation steps may be repeated to enhance the yield.

Other studies on plant extracts highlight the importance of solvent polarity and the addition of water to organic solvents for improving extraction yields of target compounds. For example, aqueous ethanol (B145695) has been shown to be effective for extracting certain compounds from plant matrices, with specific concentrations yielding optimal results. While specific optimized solvent protocols solely for this compound extraction were not detailed in the provided snippets, the general principles of optimizing solvent type, concentration, and extraction conditions are critical for maximizing the recovery of peptides from chickpea.

Multi-Stage Chromatographic and Electrophoretic Purification Strategies

Following initial extraction, multi-stage purification is necessary to isolate this compound from the complex mixture of proteins and other biomolecules present in chickpea extracts. Chromatographic techniques are widely used for this purpose, leveraging differences in properties such as charge, size, and affinity.

Studies on the isolation of this compound and other chickpea peptides have utilized a combination of chromatographic methods. Affinity chromatography, specifically using Affi-gel blue gel, has been a key step in the purification procedure. Affi-gel blue gel is an affinity matrix with immobilized Cibacron Blue F3GA dye, which can interact with a range of proteins through ionic, hydrophobic, aromatic, or steric interactions. Both this compound and cicerin have been shown to be adsorbed on Affi-gel blue gel.

Ion-exchange chromatography is another crucial step in the purification scheme. CM-Sepharose, a cation exchange resin, has been successfully employed. This compound was found to be adsorbed on CM-Sepharose, and notably, it was more strongly adsorbed than cicerin, indicating a difference in their surface charge properties at the working pH. Other ion-exchange media like DEAE-cellulose and Mono S have also been mentioned in the context of purifying other plant proteins and peptides, suggesting the versatility of this technique in separating molecules based on charge.

Gel filtration chromatography, which separates molecules based on size, is also a valuable technique in peptide purification. This method can be used for high-resolution fractionation of biomolecules and for determining molecular weight. While not explicitly detailed for this compound in the provided snippets, gel filtration on Superdex 75 has been used in the purification of other peptides from legumes, indicating its potential application in separating this compound based on its molecular size.

The combination of these techniques allows for the sequential removal of impurities and the isolation of this compound to a higher degree of purity. The specific order and conditions of these chromatographic steps are optimized to achieve effective separation.

Scale-Up Considerations for Research-Grade Isolation

Scaling up the isolation process from laboratory-scale to produce larger quantities of research-grade this compound involves transitioning from analytical or semi-preparative chromatography to preparative scales. The goal of scale-up is to increase the quantity of the isolated compound without compromising its quality or the efficiency of the separation.

Key considerations for scaling up chromatographic purification include maintaining resolution, adjusting flow rates, and modifying system hardware to accommodate larger column volumes and sample loads. The linear velocity of the mobile phase should ideally be kept constant between different column sizes to maintain separation quality. Sample loading capacity is also a critical factor, and it needs to be determined at a smaller scale before scaling up. Increasing the column diameter in radial scale-up can increase the total purification capacity, while scaling up the column length (axial scale-up) can lead to higher product concentrations in the eluate, although it may also increase retention time.

For research-grade isolation, the target quantities typically range from milligrams to grams. This requires careful calculation and optimization of the chromatographic parameters based on the principles of chromatography scale-up. Factors such as the capacity of the stationary phase, the properties of the peptide (this compound), and the characteristics of the crude extract all influence the scale-up strategy. While specific details on this compound scale-up were not found, the general principles and techniques used for scaling up the isolation of other natural products and proteins via chromatography would be applicable.

Structural Characterization and Sequence Analysis

Understanding the structure and amino acid sequence of this compound is crucial for elucidating its function and properties. Various analytical techniques are employed for this characterization.

De Novo Peptide Sequencing and Molecular Weight Determination

De novo peptide sequencing is a method used to determine the amino acid sequence of a peptide directly from its tandem mass spectrometry data without relying on a pre-existing sequence database. This is particularly valuable for identifying novel peptides or those from organisms with unsequenced genomes. The process involves fragmenting the peptide and analyzing the mass-to-charge ratios (m/z) of the resulting fragment ions to reconstruct the sequence. Techniques like Collision-Induced Dissociation (CID) are used for fragmentation. Advanced computational algorithms and software are employed for automated de novo sequencing.

Studies on this compound have reported its molecular weight. This compound has an approximate molecular weight of 5.6 kDa. Another chickpea peptide, cicerin, has a molecular weight of approximately 8.2 kDa. Molecular weight determination is commonly performed using techniques such as mass spectrometry and gel filtration. Mass spectrometry, in particular, can accurately determine the molecular weight of peptides by measuring their mass-to-charge ratio.

The N-terminal sequence of this compound has been reported as novel. Determining the amino acid sequence, including the N-terminal sequence, is typically achieved through methods like Edman degradation or, more commonly in recent years, mass spectrometry-based techniques, including de novo sequencing. The sequence information, along with the molecular weight, provides fundamental data for understanding the peptide's identity and potential biological activity.

Interactive Data Tables

Here are some interactive data tables based on the information presented:

Table 1: Properties of this compound and Cicerin

PeptideApproximate Molecular Weight (kDa)Adsorption on Affi-gel blue gelAdsorption on CM-SepharoseAntifungal Potency
This compound5.6AdsorbedMore strongly adsorbedHigher
Cicerin8.2AdsorbedAdsorbedLower

Table 2: Examples of Chromatographic Media Used in Chickpea Peptide Purification

Chromatographic MediumType of ChromatographyApplication in Peptide Purification
Affi-gel blue gelAffinityAdsorption of this compound and cicerin
CM-SepharoseIon-exchange (Cation)Adsorption of this compound and cicerin
Superdex 75Gel FiltrationSeparation by size (used for other legume peptides)

Identification of Novel N-Terminal Sequences and Post-Translational Modifications

This compound has been identified as an antifungal peptide with a novel N-terminal sequence nih.govrjptonline.org. The isolation process typically involves techniques such as adsorption on Affi-gel blue gel and CM-Sepharose, followed by gel filtration nih.gov. While the specific novel N-terminal sequence of this compound is mentioned as a characteristic feature, detailed information regarding specific post-translational modifications (PTMs) on this compound itself is not extensively described in the search results. However, post-translational modifications are known to occur on the N-termini of proteins and can influence their function, stability, and localization thermofisher.comwikipedia.orgfrontiersin.orgnih.gov. Common N-terminal PTMs include acetylation, myristoylation, and the removal of the initiator methionine residue thermofisher.comfrontiersin.org. These modifications can significantly expand the functional diversity of proteins thermofisher.comwikipedia.org.

Conformational Studies using Biophysical Techniques

Biophysical techniques are crucial for understanding the structure, dynamics, and interactions of biomolecules like peptides fiveable.mevernalis.comnih.gov. While specific detailed conformational studies of this compound using biophysical techniques are not provided in the search results, such studies commonly employ methods like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, Circular Dichroism (CD) spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy fiveable.menih.gov. These techniques can provide insights into the secondary structure, folding, and conformational changes of proteins and peptides in solution or crystalline states fiveable.menih.govbiorxiv.org. Conformational changes and dynamics are often linked to protein function and interactions biorxiv.orgdiva-portal.org.

Molecular and Cellular Mechanisms of Antifungal Activity

The antifungal activity of this compound is mediated through several molecular and cellular mechanisms. Research indicates that antifungal peptides can exert their effects through interactions with fungal cellular components and interference with essential biological processes iosrjournals.org.

Interactions with Fungal Cell Walls and Membranes

Antifungal peptides, including those from plants, are known to interact with fungal cell walls and membranes iosrjournals.orgnih.gov. The fungal cell wall is an essential and dynamic structure located outside the plasma membrane, providing structural support and mediating interactions with the environment nih.govresearchgate.netmdpi.com. It is primarily composed of glucans, chitin, and glycoproteins nih.govnih.govresearchgate.netmdpi.com. The fungal cell membrane, located beneath the cell wall, is composed of sterols, phospholipids, and sphingolipids nih.gov. Interactions with these structures can lead to membrane permeabilization and disruption of cellular integrity nih.govjmb.or.kr. While the search results confirm that antifungal peptides interact with fungal cell walls and membranes nih.gov, specific details on how this compound interacts with these structures are not explicitly provided.

Modulation of Cellular Permeability and Ion Homeostasis in Fungi

Disruption of cellular permeability and ion homeostasis is a common mechanism by which antifungal agents exert their effects jmb.or.krmdpi.compreprints.orgresearchgate.net. Antifungal peptides can increase membrane permeability, leading to leakage of intracellular components and disruption of ion balance nih.govjmb.or.kr. Maintaining ion homeostasis is critical for fungal growth and survival, with metals like zinc, copper, iron, and manganese playing vital roles as enzymatic cofactors mdpi.com. Fungi have complex mechanisms to regulate intracellular ion levels mdpi.com. Perturbing this balance can lead to cellular dysfunction and death jmb.or.krmdpi.com. While the search results highlight the importance of cellular permeability and ion homeostasis in fungal viability and the impact of antifungal agents on these processes jmb.or.krmdpi.compreprints.orgresearchgate.net, direct experimental data specifically detailing this compound's impact on fungal cellular permeability and ion homeostasis is not available in the provided snippets.

Impact on Fungal Growth and Spore Germination Inhibition

This compound has been shown to inhibit the growth of various fungal species iosrphr.orgresearchgate.net. It is reported to be more potent than cicerin against Mycosphaerella arachidicola, Botrytis cinerea, and Fusarium oxysporum iosrphr.orgresearchgate.netresearchgate.net. Inhibition of fungal growth can occur through various mechanisms, including disruption of cell wall synthesis, membrane function, or interference with essential metabolic processes mdpi.com. Furthermore, inhibiting fungal spore germination is another potential target for antifungal agents nih.govresearchgate.net. Spores are dormant structures essential for the survival and dissemination of many fungi, and their germination is required for initiating vegetative growth and causing disease nih.gov. This compound has been noted to inhibit spore germination core.ac.uk.

Below is a table summarizing the antifungal activity of this compound against specific fungal species mentioned in the search results:

Fungal SpeciesAntifungal Activity
Mycosphaerella arachidicolaPotent inhibition
Botrytis cinereaPotent inhibition
Fusarium oxysporumPotent inhibition
Setospaeria turcicaInhibitory activity
Bipolaris maydisInhibitory activity

Effects on Ribosomal Function and Protein Translation (e.g., in rabbit reticulocyte lysate system)

This compound has been shown to inhibit cell-free translation in a rabbit reticulocyte lysate system iosrphr.orgnih.govresearchgate.netcpu-bioinfor.org. This system is widely used to study protein synthesis in vitro and to investigate the effects of substances on the translation machinery thermofisher.compromega.compromega.com. Rabbit reticulocyte lysate contains the necessary components for protein synthesis, including ribosomes, tRNAs, amino acids, and translation factors thermofisher.compromega.com. By inhibiting translation in this system, this compound demonstrates an ability to interfere with the fundamental process of protein synthesis iosrphr.orgnih.gov. This compound exhibited higher translation-inhibiting activity in a rabbit reticulocyte lysate system compared to cicerin iosrphr.orgnih.govresearchgate.net.

Comparative Studies with Other Plant Antimicrobial Peptides (e.g., Cicerin)

Comparative studies have been conducted to evaluate the antifungal activities of this compound alongside other peptides from Cicer arietinum, notably cicerin. While both this compound and cicerin are antifungal peptides isolated from chickpea seeds and have similar molecular weights (5-8 kDa), they exhibit differences in their potency against various fungi and in other biological activities. rjptonline.orgcapes.gov.briosrphr.org

This compound has been reported to be more potent than cicerin against certain fungal pathogens, including Mycosphaerella arachidicola, Botrytis cinerea, and Fusarium oxysporum. rjptonline.orgcapes.gov.briosrphr.orgacademicjournals.orgresearchgate.net Conversely, cicerin has shown higher cell-free translation-inhibiting activity compared to this compound in a rabbit reticulocyte lysate system. rjptonline.orgcapes.gov.briosrphr.org Both peptides were found to be devoid of mitogenic and anti-HIV-1 reverse transcriptase activities. capes.gov.brnih.gov

Another peptide, cicerarin, isolated from green chickpea, also demonstrated antifungal activity against B. cinerea, Physalospora piricola, and Mycosphaerella arachidicola, with varying IC50 values. researchgate.net

The molecular weights of cicerin and this compound have been reported to be approximately 8.2 kDa and 5.6 kDa, respectively. capes.gov.brnih.govresearchgate.net Differences in their adsorption properties on CM-Sepharose were also observed, with this compound showing stronger adsorption than cicerin. capes.gov.brnih.gov

A summary of comparative properties is presented in the table below:

PeptideSourceMolecular Weight (kDa)Antifungal Activity Against M. arachidicolaAntifungal Activity Against B. cinereaAntifungal Activity Against F. oxysporumCell-Free Translation InhibitionPubChem CID
This compoundCicer arietinum~5.6 capes.gov.brnih.govresearchgate.netMore potent rjptonline.orgcapes.gov.briosrphr.orgacademicjournals.orgresearchgate.netMore potent rjptonline.orgcapes.gov.briosrphr.orgacademicjournals.orgresearchgate.netMore potent rjptonline.orgcapes.gov.briosrphr.orgacademicjournals.orgresearchgate.netHigher capes.gov.brnih.govP83988 cpu-bioinfor.orgresearchgate.net
CicerinCicer arietinum~8.2 capes.gov.brnih.govresearchgate.netLess potent rjptonline.orgcapes.gov.briosrphr.orgacademicjournals.orgresearchgate.netLess potent rjptonline.orgcapes.gov.briosrphr.orgacademicjournals.orgresearchgate.netLess potent rjptonline.orgcapes.gov.briosrphr.orgacademicjournals.orgresearchgate.netHigher rjptonline.orgcapes.gov.briosrphr.orgP83987 researchgate.net, 46881084 nih.gov
CicerarinCicer arietinum~8 researchgate.netActive (IC50 15.3 μM) researchgate.netActive (IC50 20.6 μM) researchgate.netNot specified researchgate.netNot specifiedP83986 researchgate.net

Biosynthetic Pathways and Genetic Regulation in Cicer arietinum

The biosynthesis of peptides in plants, including antimicrobial peptides like this compound, typically involves the transcription of genes encoding precursor proteins, followed by post-translational processing. While detailed information specifically on the biosynthetic pathway of this compound is limited in the provided search results, general insights into peptide biosynthesis and genetic regulation in plants and Cicer arietinum can be drawn.

Peptides are synthesized through the linking of amino acids via amide bonds. wikipedia.org In living organisms, protein biosynthesis occurs on ribosomes. beilstein-journals.org Bioactive peptides can be produced from precursor proteins through enzymatic hydrolysis by various enzymes. nih.govunimore.it

Studies on Cicer arietinum have explored various metabolic pathways, including the biosynthesis of amino acids, flavonoids, and other compounds, particularly in response to stress conditions. genome.jpkegg.jpfrontiersin.orgkegg.jp The chickpea genome sequence has been reported, providing a resource for identifying genes related to various traits, including those potentially involved in peptide synthesis. researchgate.net

Identification of Genes Encoding this compound and Precursor Proteins

The gene encoding this compound has been identified and is associated with the UniProt accession number P83988. cpu-bioinfor.orgresearchgate.net Similarly, the gene encoding cicerin is associated with UniProt accession number P83987, and cicerarin with P83986. researchgate.net These entries suggest that the genetic sequences encoding these antifungal peptides from Cicer arietinum are known.

Research on plant defense mechanisms indicates that pathogen attack or abiotic stressors can activate genes encoding defense-related proteins, including antimicrobial peptides. progressivecrop.com

Investigation of Precursor Protein Processing and Maturation Mechanisms

Bioactive peptides are often produced from larger precursor proteins through proteolytic cleavage. nih.govunimore.itscispace.com This enzymatic hydrolysis can occur during normal physiological processes, food processing, or in vitro. nih.govunimore.it The final product of enzymatic hydrolysis depends on the type of enzyme used, the precursor protein, the degree of hydrolysis, and the separation method. nih.gov

While the specific processing and maturation mechanisms for the this compound precursor protein are not explicitly detailed in the search results, the general principle of enzymatic cleavage of precursor proteins to yield mature, active peptides is a common theme in peptide biosynthesis. nih.govunimore.it

Elucidation of Environmental and Stress Response Modulators of this compound Production

Plants respond to environmental stressors, both biotic (e.g., pathogens) and abiotic (e.g., drought, salinity, temperature), by activating defense mechanisms, which can include the production of antimicrobial compounds like peptides. progressivecrop.comdntb.gov.uaresearchgate.netasknature.orgresearchgate.net

Exposure to stress initiates defense pathways involving stress sensing, signal transduction, gene expression regulation, and physiological adaptations. progressivecrop.com This can lead to the upregulation of pathogen defense genes and the production of biopesticides and other protective metabolites. progressivecrop.com

Studies on Cicer arietinum have investigated its responses to drought stress and fungal infection, showing changes in metabolite profiles and gene expression. frontiersin.orgresearchgate.net For example, drought stress in chickpea can lead to changes in parameters like relative water content, electrolyte leakage, and lipid peroxidation, and inoculation with Pseudomonas putida can attune these responses. researchgate.net Infection with the necrotrophic fungus Ascochyta rabiei in chickpea results in the up- and down-regulation of metabolites in various pathways, indicating the plant's metabolic response to the pathogen. frontiersin.org

While the direct impact of specific environmental stressors on this compound production is not detailed, it is plausible that conditions triggering plant defense responses in Cicer arietinum could influence the expression of the gene encoding this compound and, consequently, its production.

Chemical Synthesis and Derivatization for Functional Probing

Chemical synthesis is a crucial method for obtaining peptides, especially for research and industrial applications. wikipedia.orgnih.gov Solid-phase peptide synthesis (SPPS) is a widely used technique for synthesizing peptides by sequentially adding amino acids to a growing chain anchored to a solid support. wikipedia.orgpowdersystems.combachem.com This method allows for controlled and efficient peptide assembly. powdersystems.combachem.com

Derivatization of peptides involves modifying their structure, often to improve properties like stability or activity, or to attach labels for functional probing. Chemical synthesis methods, particularly SPPS, facilitate the creation of peptide analogues containing modified or non-proteinogenic amino acids. mdpi.com

Optimization of Solid-Phase Peptide Synthesis for this compound and its Analogues

Solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield, is the established method for producing synthetic peptides in the laboratory. wikipedia.orgpowdersystems.com It involves anchoring the C-terminal amino acid to an insoluble solid support, typically a resin, and then sequentially adding protected amino acids. powdersystems.combachem.com Protecting groups are used to prevent unwanted side reactions. wikipedia.orgpowdersystems.com Each cycle of SPPS involves deprotection of the N-terminal, washing steps, and coupling of the next protected amino acid. powdersystems.combachem.com

SPPS simplifies purification as the peptide remains attached to the solid phase, allowing for easy removal of reagents and by-products through filtration. powdersystems.combachem.com While solution-phase synthesis is still used for large-scale industrial production, SPPS is preferred in research and development settings for its efficiency and ability to incorporate unnatural amino acids and modifications. wikipedia.org

Optimization of SPPS for specific peptides like this compound and its analogues would involve selecting appropriate solid supports (resins), protecting group strategies (e.g., Fmoc or Boc), coupling reagents, and cleavage conditions to ensure high yield and purity of the synthesized peptide. beilstein-journals.orgpowdersystems.combachem.com Automated SPPS systems are available to facilitate this process. beilstein-journals.org

The synthesis of peptide analogues, such as those containing non-proteinogenic amino acids, is achievable through SPPS, allowing for the investigation of structure-activity relationships and the development of modified peptides with potentially enhanced properties. mdpi.comresearchgate.net

Rational Design of Antifungal Analogues and Mutants

Rational design of peptides involves utilizing knowledge of a peptide's structure, function, and mechanism of action to engineer variants with improved or altered properties, such as enhanced antifungal activity, increased stability, or reduced toxicity eas-society.orgresearchgate.netresearchgate.net. This process often involves making targeted modifications to the amino acid sequence through techniques like site-directed mutagenesis or the incorporation of non-natural amino acids eas-society.orgresearchgate.net. In silico tools can also be employed to predict the potential effects of mutations on peptide activity nih.gov. While rational design is a significant approach in the broader field of antimicrobial peptide research, specific research detailing the rational design of antifungal analogues or mutants of this compound was not identified in the conducted searches. Studies on rational design have been applied to other antifungal peptides to investigate the impact of factors like chain length, charge, hydrophobicity, and secondary structure on activity researchgate.net.

Structure-Activity Relationship (SAR) Studies of Synthetic this compound Variants

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a peptide's structure influence its biological activity. These studies typically involve synthesizing a series of peptide variants with systematic changes and evaluating their biological effects preprints.org. By correlating structural features with observed activity, researchers can identify key residues or regions responsible for the peptide's function and guide the design of more potent or selective analogues. While SAR studies are commonly performed for antimicrobial peptides to optimize their properties preprints.orgeas-society.org, specific published research detailing SAR studies conducted on synthetic variants of this compound was not found in the performed searches. General SAR studies on other antimicrobial peptides have explored the importance of factors such as amino acid composition, sequence, net charge, and hydrophobicity for antifungal activity eas-society.org.

Biotechnological Production Approaches for Research Applications

Obtaining sufficient quantities of natural peptides for detailed research and potential application can be challenging due to low natural abundance and complex extraction processes nih.gov. Biotechnological approaches, such as recombinant expression in heterologous systems and controlled enzymatic hydrolysis, offer alternative methods for peptide production.

Recombinant Expression in Heterologous Systems for Yield Enhancement

Recombinant expression involves inserting the gene encoding a peptide into a suitable host organism (such as bacteria, yeast, or plant cells) for expression and production. This method can potentially offer higher yields and more controlled production compared to extraction from natural sources. Various heterologous expression systems have been explored for producing antimicrobial peptides, each with its own advantages and limitations regarding expression levels, protein folding, and post-translational modifications nih.govnih.gov. While recombinant expression is a widely used technique for producing peptides for research and industrial applications, specific studies detailing the recombinant expression of this compound in heterologous systems for yield enhancement in research applications were not identified in the conducted searches. Research on recombinant expression of antimicrobial peptides often focuses on optimizing host strains, expression vectors, and purification strategies to improve yield and activity nih.gov.

Advanced Analytical Methodologies in Arietin Research

Mass Spectrometry-Based Characterization (e.g., LC-MS/MS, MALDI-TOF)

Mass spectrometry (MS) techniques are fundamental for the identification and characterization of chemical compounds, including Arietin (B1179650). MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) are two prominent MS-based methods utilized in chemical analysis and proteomics patsnap.comprottech.cominfinitiaresearch.com.

MALDI-TOF MS is known for its speed and simplicity, particularly useful for analyzing large biomolecules like proteins and peptides patsnap.comfrontiersin.org. It involves embedding the sample in a matrix and ionizing it with a laser, after which ions are separated based on their mass-to-charge ratio by measuring their time of flight to the detector patsnap.comcreative-proteomics.com. This technique is effective for rapid identification and characterization of relatively simple mixtures patsnap.com.

LC-MS/MS combines the separation power of liquid chromatography with the detailed mass analysis of tandem mass spectrometry patsnap.comprottech.com. This hyphenated technique is particularly valuable for analyzing complex mixtures, as the chromatographic separation reduces complexity before the sample enters the mass spectrometer patsnap.com. Tandem MS provides structural information through the fragmentation of ions patsnap.com. LC-MALDI-MS/MS approaches also exist, where peptides separated by liquid chromatography are deposited onto a MALDI plate for subsequent MS analysis nih.gov. This decouples the chromatographic separation from MS data acquisition, potentially allowing for high-quality data nih.gov.

In the context of this compound research, mass spectrometry techniques would be applied to determine the molecular weight of this compound, confirm its identity, and potentially identify any associated molecules or metabolites in complex biological or chemical samples. While the provided search results discuss these techniques generally and in the context of proteomics and other biomolecules, their application to a specific small molecule like this compound would follow similar principles for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structural composition of organic compounds by analyzing the interaction between atomic nuclei and an external magnetic field azooptics.comspectroscopyeurope.com. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule, making it invaluable for structural elucidation and conformational analysis azooptics.com.

NMR spectroscopy can be used to identify a drug, determine the level and structure of impurities, observe decomposition, evaluate residual solvents, and determine isomeric composition spectroscopyeurope.com. Both ¹H NMR and ¹³C NMR are commonly used, providing information about hydrogen and carbon atoms, respectively azooptics.com. Chemical shifts in NMR spectra indicate the electronic environment of nuclei, while signal intensity relates to the number of nuclei producing the signal azooptics.com.

For this compound, NMR spectroscopy would be essential for confirming its chemical structure, determining its purity, and studying its conformation in solution. Furthermore, NMR can be used to investigate the interaction of this compound with other molecules, such as proteins or nucleic acids, by observing changes in the NMR signals of this compound or the interacting partner upon binding. This can provide insights into the binding site and the nature of the interaction. NMR can also be used to measure reaction rates and study dynamic processes involving this compound organicchemistrydata.org.

X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structural Determination

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are two key techniques for determining the three-dimensional structures of molecules at high resolution cancer.govjeolusa.comnih.govmdpi.com. While X-ray crystallography typically requires crystallized samples and can provide atomic-resolution details, Cryo-EM is particularly useful for studying large macromolecules and complexes that are difficult to crystallize, capturing them in a near-native state by flash-freezing jeolusa.comnih.govcriver.com.

Advanced Chromatographic Separations (e.g., UPLC, FPLC)

Chromatography is a widely used technique for separating components in a mixture based on their differential partitioning between a mobile phase and a stationary phase americanlaboratorytrading.comenv.go.jp. Advanced chromatographic methods like Ultra-Performance Liquid Chromatography (UPLC) and Fast Protein Liquid Chromatography (FPLC) offer enhanced separation capabilities.

UPLC is a type of liquid chromatography that uses smaller particle sizes and higher pressures compared to traditional HPLC, resulting in improved sensitivity, resolution, and speed of separations americanlaboratorytrading.com. It is particularly useful for analyzing complex samples and can be used for both analytical screening and preparative purification americanlaboratorytrading.com.

FPLC is a chromatographic technique specifically designed for the analysis and purification of biomolecules such as proteins, nucleotides, and peptides americanlaboratorytrading.comchromatographyonline.comlongdom.org. It typically operates at lower pressures than HPLC and utilizes different stationary phases and flow rates optimized for sensitive biomolecules americanlaboratorytrading.comchromatographyonline.com. Common FPLC methods include size exclusion chromatography, ion exchange chromatography, and affinity chromatography chromatographyonline.comlongdom.org.

In this compound research, UPLC could be employed for high-resolution separation and analysis of this compound from complex matrices, ensuring its purity and quantifying its presence. If this compound interacts with proteins or other biomolecules, FPLC could be used for the purification of these biomolecules or for studying their interaction with this compound through techniques like affinity chromatography.

Biosensor and Surface Plasmon Resonance (SPR) Techniques for Binding Kinetics

Biosensors, particularly those based on Surface Plasmon Resonance (SPR), are powerful tools for studying the interactions between molecules in real-time without the need for labels nih.govmdpi.comemory.edubioradiations.com. SPR measures changes in refractive index near a sensor surface, which occur when a molecule in solution binds to a ligand immobilized on the surface emory.edubio-rad.com.

SPR allows for the determination of binding kinetics, including association (ka) and dissociation (kd) rate constants, and binding affinity (KD) nih.govbioradiations.combio-rad.com. A typical SPR experiment involves immobilizing a ligand on the sensor chip and flowing an analyte (such as this compound) over the surface, monitoring the binding response over time to generate a sensorgram bio-rad.com. By analyzing sensorgrams obtained at different analyte concentrations, kinetic and affinity parameters can be calculated nih.govbio-rad.com.

For this compound, SPR biosensors can be used to study its binding to specific target molecules, such as proteins or nucleic acids, that are immobilized on the sensor surface. This provides valuable quantitative data on the strength and speed of the interaction, which is crucial for understanding the biological activity and mechanism of action of this compound.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling encompass a range of in silico techniques used to study molecular structures, properties, and interactions nih.govavogadro.ccrowansci.comwikipedia.org. These methods provide theoretical insights that complement experimental findings.

Docking and Molecular Dynamics Simulations of this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a smaller molecule (ligand), such as this compound, to a larger molecule (receptor), such as a protein, and to estimate the binding affinity mdpi.comspringernature.comnih.govmdpi.com. Docking algorithms explore various possible binding poses and score them based on how well they fit and interact with the receptor's binding site mdpi.comspringernature.com.

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time wikipedia.orgmdpi.comnih.gov. MD simulations can provide information about the dynamic behavior of molecules, conformational changes, and the stability of molecular complexes mdpi.comfrontiersin.org. When applied to protein-ligand complexes, MD simulations can refine docking poses, calculate more detailed interaction energies, and provide insights into the ligand binding mechanism springernature.comnih.gov.

Combining docking and MD simulations is a powerful approach in computational chemistry springernature.comnih.gov. Docking can quickly screen potential binding poses, and MD simulations can then be used to assess the stability of the predicted complexes and explore the flexibility of both the ligand and the receptor springernature.comfrontiersin.org. This integrated approach can provide a more accurate picture of how this compound interacts with its targets at a molecular level. For example, docking simulations can identify potential binding sites and initial poses, while subsequent MD simulations can reveal the stability of these poses, identify key interactions, and assess the impact of protein flexibility on binding mdpi.commdpi.comfrontiersin.org.

Data Table: Analytical Techniques and Their Applications in this compound Research

Analytical TechniqueKey Application in this compound ResearchInformation Provided
Mass Spectrometry (LC-MS/MS, MALDI-TOF)Identification and characterization, purity assessmentMolecular weight, fragmentation patterns, presence in mixtures
NMR SpectroscopyStructure elucidation, conformational analysis, interaction studiesChemical structure confirmation, purity, 3D structure in solution, binding details
X-ray CrystallographyHigh-resolution 3D structure determination (if crystallizable)Precise atomic coordinates, detailed molecular structure
Cryo-Electron Microscopy (Cryo-EM)High-resolution 3D structure determination (especially for complexes)Overall structure of large complexes involving this compound
Advanced Chromatography (UPLC, FPLC)Separation and purification, purity analysisIsolation of this compound from mixtures, assessment of purity
Biosensor/SPR TechniquesBinding kinetics and affinity studies with target moleculesAssociation/dissociation rates, binding affinity (KD)
Computational Chemistry (Docking, MD)Prediction of binding modes, stability, and interaction mechanismsPredicted binding poses, interaction energies, dynamic behavior of complexes

De Novo Peptide Design and Prediction of Bioactivity

Research into bioactive peptides, particularly those derived from natural sources such as chickpea (Cicer arietinum), has increasingly utilized advanced computational methodologies, including aspects related to de novo peptide design and the prediction of bioactivity. While "this compound" is primarily recognized as an isoflavone (B191592) found in chickpeas, some studies in the provided context refer to "this compound, novel chickpea peptides" or peptides from Cicer arietinum with associated bioactivities dntb.gov.uaresearchgate.netresearchgate.net. This section focuses on the application of predictive techniques to understand and identify the potential bioactivities of such peptides, drawing upon the principles relevant to de novo design and bioactivity prediction.

Computational approaches play a crucial role in the identification and characterization of bioactive peptides, offering time and cost efficiencies compared to purely experimental methods researchgate.net. Tools and databases such as BIOPEP-UWM™ are employed to predict the release of bioactive peptides from protein sequences through simulated enzymatic hydrolysis researchgate.netmdpi.com. This allows researchers to identify potential peptide fragments with desired bioactivities from parent proteins, such as those found in chickpea legumin (B1674702) and provicilin mdpi.com.

The prediction of peptide bioactivity often involves in silico analyses, including methods like Peptide Ranker, which utilizes neural networks to estimate the probability of a peptide being bioactive based on its sequence nih.gov. Molecular docking simulations are another key technique used to explore the potential interactions between peptides and target proteins, aiding in the prediction of binding affinity and potential inhibitory activities, such as Angiotensin-I-Converting Enzyme (ACE-I) inhibition mdpi.comnih.gov. Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction analyses are performed to assess the pharmacokinetic properties of predicted bioactive peptides, providing insights into their potential in vivo activity mdpi.com.

While the search results highlight the application of these computational and predictive methods to peptides derived from sources including Cicer arietinum, and mention "this compound" in the context of these peptides dntb.gov.uaresearchgate.netresearchgate.net, direct research specifically focused on the de novo design of peptides targeting the isoflavone this compound or inspired by the isoflavone this compound's structure or activity was not prominently found within the scope of the provided search results. The methodologies discussed are primarily applied to the prediction and characterization of bioactivity for existing or computationally released peptides from protein sources.

Interdisciplinary Research Perspectives and Future Directions

Integration of Omics Data (e.g., Proteomics, Transcriptomics) in Arietin (B1179650) Studies

Integrating different types of omics data is crucial for a comprehensive understanding of biological systems and is highly relevant to this compound research. Transcriptomics provides insights into gene expression levels, while proteomics focuses on the actual proteins produced. Integrating these datasets can reveal the correlation between gene activity and protein abundance, offering clues about post-transcriptional regulation and protein turnover related to this compound or proteins it interacts with mdpi.comelucidata.io. For example, a study on chickpea drought stress integrated transcriptomics and proteomics data to identify key proteins and pathways involved in the stress response nih.gov. Applying such integrated omics approaches to this compound research could involve:

Identifying genes correlated with this compound production: By comparing transcriptomic profiles with measured this compound levels under different conditions, researchers could pinpoint genes potentially involved in its synthesis or regulation.

Understanding protein interactions: Proteomics could help identify proteins that interact with this compound, shedding light on its molecular targets and mechanisms of action.

Analyzing pathway involvement: Integrated analysis can map this compound-related genes and proteins onto biological pathways, illustrating its functional context.

Challenges in integrating omics data include data heterogeneity from different technologies and the need for sophisticated computational methods for analysis elucidata.ioresearchgate.net. Despite these challenges, multi-omics integration offers a powerful avenue to gain a more complete understanding of this compound's biological roles.

Development of this compound as a Research Tool in Cellular and Molecular Biology

This compound's unique properties, depending on its source (plant or snake venom), could lend themselves to its development as a research tool in cellular and molecular biology. For instance, if plant-derived this compound exhibits specific interactions with cellular components or pathways, it could be used to probe those elements. Similarly, snake venom-derived this compound, if it has a defined target (like the Fibrinogen interaction mentioned in one search result, although this refers to a peptide found in this compound peptide-A nih.gov), could be a valuable tool for studying that target's function or inhibition. The development of novel tools and approaches is a rapidly growing area in cellular and molecular biology research umanitoba.cand.edu. Potential applications of this compound as a research tool could include:

Investigating protein-protein interactions: Immobilized this compound could be used to pull down interacting proteins from cell lysates.

Studying cellular signaling pathways: If this compound affects a specific pathway, it could serve as an activator or inhibitor to dissect the pathway's components and flow.

Developing cell-based assays: this compound's biological activity could be leveraged to create assays for screening potential therapeutic compounds or studying disease mechanisms.

Emerging Research Areas and Unexplored Biological Activities of this compound

Research on this compound is still evolving, and several areas warrant further exploration. While some studies point to the potential of peptides from Cicer arietinum having various biological activities like anticancer, anti-inflammatory, antidiabetic, antibacterial, and antioxidant effects, specific research on this compound itself in these contexts appears limited in the provided results researchgate.net. Snake venom-derived this compound might have distinct activities related to its role in envenomation, such as affecting blood coagulation or interacting with cell membranes dntb.gov.ua. Emerging research areas for this compound could include:

Antimicrobial properties: Given that peptides from Cicer arietinum have shown antibacterial and antifungal activities, a focused investigation into this compound's potential antimicrobial effects is warranted researchgate.net.

Antiviral potential: Some peptides have demonstrated antiviral features, and exploring if this compound possesses similar properties could be a valuable research direction, particularly in light of emerging viral diseases researchgate.net.

Role in plant defense mechanisms: In Cicer arietinum, this compound might play a role in the plant's defense against pathogens or environmental stresses, which could be explored through further research.

Detailed mechanism of action: A deeper understanding of the precise molecular targets and signaling pathways influenced by this compound is needed for both plant and venom-derived forms.

Challenges and Opportunities in this compound Academic Research and Translation

Academic research on compounds like this compound faces several challenges and opportunities.

Overcoming Methodological Limitations in Peptide Research

Research on peptides, including this compound, encounters specific methodological hurdles. These can include:

Isolation and purification: Obtaining pure this compound from natural sources, whether plant or venom, can be complex and require specialized techniques nih.gov.

Characterization: Determining the precise structure and modifications of this compound is crucial but can be challenging, especially for novel or low-abundance forms.

Synthesis: Chemical synthesis of peptides can be expensive and challenging, particularly for longer or modified sequences, although both soluble-phase and solid-phase methods exist with their own advantages and limitations nih.gov.

Stability and bioavailability: Peptides can be susceptible to degradation by proteases and may have poor bioavailability, which impacts in vivo studies and potential therapeutic applications researchgate.net.

Studying complex mixtures: When this compound is part of a complex mixture (like a protein hydrolysate or venom), studying its individual activity can be difficult researchgate.net.

Opportunities to overcome these limitations lie in the advancement of analytical techniques (e.g., mass spectrometry), improved peptide synthesis methods, and the development of strategies to enhance peptide stability and delivery.

Collaborative Research Initiatives in this compound Studies

Collaborative research initiatives play a crucial role in advancing the understanding and application of natural compounds like this compound. Investigations into this compound, a peptide found in chickpea (Cicer arietinum), have involved collaborative efforts between research institutions to explore its biological activities, particularly its antifungal properties nih.gov.

One notable example of collaborative research involving this compound is highlighted in studies concerning Botrytis grey mould of chickpea. Research in this area has been conducted as a collaborative activity, involving institutions such as the International Crops Research Institute for the Semi-Arid Tropics (ICRISAT). These collaborations aim to address significant agricultural challenges, such as fungal diseases that impact crop yield.

Detailed research findings emerging from such collaborations have contributed to characterizing this compound's biological effects. For instance, studies have shown that this compound exhibits translation-inhibiting activity. This finding is significant as it points to a potential mechanism by which this compound exerts its effects, such as antifungal action, by interfering with protein synthesis in target organisms. While specific quantitative data tables detailing the outcomes of particular collaborative projects on this compound's translation-inhibiting activity were not extensively available in the examined literature, the mention of this finding within the context of collaborative research underscores the value of pooled expertise and resources in identifying and characterizing the bioactivities of natural compounds.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Arietin in laboratory settings?

  • Methodological Guidance :

  • Begin with small-scale reactions using established protocols for structurally similar flavonoids. Ensure purity by employing column chromatography (silica gel, gradient elution) and validate via HPLC (>95% purity threshold) .
  • For novel synthetic routes, document reaction conditions (temperature, solvent ratios, catalysts) and characterize intermediates using FT-IR and 1H^1H/13C^13C-NMR. Include yield calculations and side-product analysis .
  • Table 1 : Example Synthesis Parameters
StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethanol, 80°C, 12h6592
2Pd/C, H2_2, THF7896

Q. Which spectroscopic techniques are recommended for characterizing this compound's molecular structure?

  • Methodological Guidance :

  • Use 1H^1H-NMR and 13C^13C-NMR to confirm proton/carbon environments. Compare peaks with published data for analogous compounds .
  • Employ High-Resolution Mass Spectrometry (HRMS) to verify molecular formula (e.g., [M+H]+^+ at m/z 449.1234) .
  • For stereochemical analysis, apply Circular Dichroism (CD) or X-ray crystallography if single crystals are obtainable .

Q. How to design an initial bioactivity screening for this compound using in vitro models?

  • Methodological Guidance :

  • Prioritize assays relevant to this compound’s hypothesized targets (e.g., kinase inhibition, antioxidant activity). Use dose-response curves (1–100 µM) and include positive controls (e.g., quercetin for antioxidant assays) .
  • Validate cytotoxicity via MTT assays in normal cell lines to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

  • Methodological Guidance :

  • Conduct meta-analysis of existing data, focusing on variables like assay conditions (pH, cell lines) and compound purity. Use statistical tools (e.g., ANOVA) to identify confounding factors .
  • Replicate conflicting studies under standardized protocols, ensuring identical solvent systems (e.g., DMSO concentration ≤0.1%) and cell passage numbers .

Q. What computational approaches are suitable for predicting this compound's interaction with biological targets?

  • Methodological Guidance :

  • Apply molecular docking (AutoDock Vina, Schrödinger Suite) to model binding affinities with proteins (e.g., COX-2, NF-κB). Validate predictions via mutagenesis or competitive binding assays .
  • Use QSAR models to correlate structural descriptors (logP, polar surface area) with activity data .

Q. How to establish a structure-activity relationship (SAR) for this compound derivatives?

  • Methodological Guidance :

  • Synthesize derivatives with modifications at hydroxyl, glycoside, or methyl groups. Test bioactivity in parallel assays to isolate functional group contributions .
  • Table 2 : Example SAR Data for this compound Derivatives
DerivativeModificationIC50_{50} (µM, Antioxidant)
A1-OH at C312.4
A2-OCH3 at C745.6

Key Considerations for Experimental Design

  • Data Reproducibility : Document instrument calibration (e.g., NMR shimming, HPLC column lot numbers) and environmental controls (humidity, temperature) .
  • Ethical Compliance : Disclose conflicts of interest and adhere to data-sharing policies (e.g., FAIR principles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.